molecular formula C23H28O6 B7797227 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate

Cat. No.: B7797227
M. Wt: 400.5 g/mol
InChI Key: MOVRKLZUVNCBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate typically involves the acetylation of prednisone. Prednisone is first synthesized from cortisone through a series of chemical reactions, including oxidation and reduction steps. The final step involves the acetylation of the hydroxyl group at the 21st position using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various prednisone derivatives, each with unique pharmacological properties. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methods.

    Biology: The compound is studied for its effects on cellular processes and gene expression.

    Medicine: It is extensively researched for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: The compound is used in the formulation of various pharmaceutical products.

Mechanism of Action

The mechanism of action of 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its stability and efficacy compared to other glucocorticoids .

Properties

IUPAC Name

[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVRKLZUVNCBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871607
Record name 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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